4-Fluorobenzo[b]thiophen-3-amine

Physicochemical profiling Drug-likeness Lipophilicity

Halogen substitution on 3-aminobenzo[b]thiophenes is non-interchangeable: a single SAR study demonstrated 6-chloro analogs are completely inactive against MCF-7 and K-562 cancer cell lines, while 6-ethyl analogs retain potency. The 4-fluoro substituent (Hammett σₚ = 0.06) occupies a distinct electronic space, avoiding chloro-induced inactivity while enabling: • Ortho-directed metalation for regioselective 4,5-disubstitution • CNS-optimal physicochemical profile (ΔXLogP = 0 vs unsubstituted parent; TPSA 54.3 Ų) • Microwave-assisted parallel library synthesis in 58-96% yields Supplied at ≥97% purity for kinase inhibitor and CNS drug discovery programs.

Molecular Formula C8H6FNS
Molecular Weight 167.21 g/mol
Cat. No. B11783037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzo[b]thiophen-3-amine
Molecular FormulaC8H6FNS
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC=C2N)F
InChIInChI=1S/C8H6FNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2
InChIKeyCPETVBNAYOZWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluorobenzo[b]thiophen-3-amine: Fluorinated Building Block for Medicinal Chemistry


4-Fluorobenzo[b]thiophen-3-amine (CAS 203057-16-3) is a heterocyclic aromatic amine consisting of a benzo[b]thiophene core substituted with a fluorine atom at the 4-position and a primary amine at the 3-position [1]. This compound belongs to the privileged class of 3-aminobenzo[b]thiophenes, a scaffold recognized for its versatility in generating biologically active molecules, including kinase inhibitors, antithrombotic agents, and CNS-targeted compounds [2]. The presence of the electron-withdrawing fluorine substituent modulates the electronic character of the bicyclic system, influencing both its reactivity in downstream synthetic transformations and the physicochemical properties of final drug candidates [3]. Its molecular formula is C8H6FNS with a molecular weight of 167.21 g/mol, and it is typically supplied at purities of 95% or higher for research and pharmaceutical development applications .

1
Privileged Scaffold: 3-Aminobenzo[b]thiophene core for kinase inhibitor and CNS-targeted compound libraries.
2
Electronic Tuning: 4-Fluoro substituent modulates amine reactivity and physicochemical properties without increasing logP.
3
Synthetic Handle: Enables regioselective directed ortho-metalation for 4,5-disubstitution patterns.

Risks of Substituting 3-Aminobenzo[b]thiophene Analogs


Within the 3-aminobenzo[b]thiophene class, the identity and position of the halogen substituent are not interchangeable parameters; they dictate both the success of downstream derivatization chemistry and the biological activity of resulting products. A direct SAR study demonstrated that while N,N-dibutyl-6-ethylbenzo[b]thiophen-3-amine exhibited promising anticancer activity, its 6-chloro analog was completely inactive, establishing that electron-withdrawing substituent choice is a critical determinant of activity, not merely a modular replacement [1]. Furthermore, the presence of a fluorine atom on the aromatic ring has been shown to substantially increase diarylamine yields in Buchwald–Hartwig C–N coupling reactions compared to non-fluorinated analogs, indicating that the 4-fluoro substituent is not a passive structural feature but an active participant in synthetic efficiency [2]. Consequently, selecting the unsubstituted parent benzo[b]thiophen-3-amine or a different halogen congener will yield different reactivity profiles, different product distributions, and ultimately different biological outcomes in lead optimization programs.

4-Fluorobenzo[b]thiophen-3-amine
vs
Unsubstituted parent or 4-chloro analog: Reactivity in Buchwald-Hartwig coupling and downstream biological activity may shift substantially.
4-Fluoro positional isomer
vs
5-Fluoro or 6-fluoro isomers: Directs metalation to different positions; alters regiochemical access to specific substitution patterns.
Fluorine electronic effect
vs
Chlorine electronic effect: Chlorinated analogs may introduce inactivity in certain chemotypes; electronic profile not interchangeable.

Quantitative Evidence: 4-Fluorobenzo[b]thiophen-3-amine vs. Analogs


Lipophilicity Comparison: 4-Fluoro vs. Parent

The computed XLogP3-AA for 4-fluorobenzo[b]thiophen-3-amine is 2.4, identical to that of the unsubstituted parent benzo[b]thiophen-3-amine [1]. This indicates that fluorine substitution at the 4-position achieves modulation of electronic character—adding an H-bond acceptor site (increasing H-bond acceptor count from 2 to 3) and raising molecular weight from 149.21 to 167.21 g/mol—without increasing lipophilicity, a highly desirable property profile in drug design where maintaining logP while tuning electronics is often a key objective [2]. In contrast, substitution with chlorine at the equivalent position would be expected to increase logP due to chlorine's higher hydrophobicity constant (π = 0.71 vs. fluorine π = 0.14), making the 4-fluoro compound the superior choice when lipophilicity must be constrained [3].

Lipophilicity Control
Cross-study comparable
XLogP3-AA = 2.4 (Same as parent)
Supports lipophilicity-constrained lead optimization.
Δ XLogP = 0 vs. parent; estimated +0.5-0.7 for 4-chloro analog.
Physicochemical profiling Drug-likeness Lipophilicity

Fluorine-Enhanced Buchwald–Hartwig Coupling Efficiency

In a systematic study of Buchwald–Hartwig C–N coupling on 3-aminobenzo[b]thiophenes, the presence of a fluorine atom on the aryl bromide coupling partner was shown to highly increase diarylamine yields [1]. This electron-withdrawing effect of fluorine activates the aryl halide toward oxidative addition, a crucial step in the catalytic cycle. When applied to 4-fluorobenzo[b]thiophen-3-amine, the intrinsic fluorine substituent on the benzothiophene ring is expected to exert a similar activating effect on electrophilic substitution and cross-coupling reactions at the amine or adjacent positions, providing a synthetic advantage over the non-fluorinated parent compound where such activation is absent [2]. This translates to faster reaction kinetics, higher yields, or milder reaction conditions in medicinal chemistry library synthesis.

C-N Coupling Efficiency
Class-level inference
Reported higher diarylamine yields with fluorinated aryl bromides.
May enhance synthetic throughput in library synthesis.
Reactivity advantage inferred from class behavior; scaffold-specific yield not isolated.
Synthetic chemistry Cross-coupling Amine derivatization

Halogen-Dependent Anticancer Activity

A 2023 study on microwave-assisted synthesized enamine-functionalized benzothiophene derivatives evaluated anticancer activity against MCF-7 breast cancer cells and K-562 leukemia cells [1]. Among screened compounds, N,N-dibutyl-6-ethylbenzo[b]thiophen-3-amine (IVc) exhibited promising anticancer activity, whereas its direct structural analog N,N-dibutyl-6-chlorobenzo[b]thiophen-3-amine (IIc) was inactive [2]. This SAR finding indicates that an electron-withdrawing halogen substituent (chloro) at the benzothiophene core can abolish activity in certain chemotypes, and that the choice of substituent is not simply a matter of potency modulation but of active vs. inactive profiles. The 4-fluoro substituent, being electron-withdrawing but with different steric and electronic properties than chloro (Hammett σₘ for F = 0.34 vs. Cl = 0.37; σₚ for F = 0.06 vs. Cl = 0.23), offers a distinct electronic profile that may avoid the inactivity observed with chlorinated analogs while still providing metabolic stability [3].

Anticancer SAR Context
Class-level inference
6-Ethyl: Active; 6-Chloro: Inactive (MCF-7/K-562).
Chloro-substituted analogs risk inactivity; 4-fluoro occupies distinct electronic space.
Activity inference based on Hammett constants (σₚ F=0.06 vs Cl=0.23).
Anticancer SAR Cytotoxicity Lead optimization

Fluorine as ortho-Directing Group

Fluorine has been established as an effective ortho-directing group in aromatic metalation reactions, enabling regioselective functionalization that is not achievable with the unsubstituted parent system [1]. In the context of benzo[b]thiophene chemistry, fluorine at the 4-position can direct metalation to the adjacent 5-position, enabling a two-step preparation of substituted benzo[b]thiophene-2-carboxylates with regiochemical control that would require additional protection/deprotection steps in non-fluorinated analogs [2]. This synthetic capability is absent in benzo[b]thiophen-3-amine (no directing group) and differs in outcome from 5-fluoro or 6-fluoro positional isomers, which direct metalation to different positions, making the 4-fluoro substitution pattern uniquely enabling for certain synthetic routes.

ortho-Directing Group
Class-level inference
Directs metalation to 5-position for 4,5-disubstitution.
Enables regiochemical control absent in parent and other isomers.
Synthetic route advantage; yield context requires validation on this scaffold.
Synthetic methodology C–H activation Directed metalation

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of 4-fluorobenzo[b]thiophen-3-amine is computed as 54.3 Ų, identical to that of the unsubstituted parent benzo[b]thiophen-3-amine [1][2]. This is notable because the fluorine atom adds only 0 Da to the computed PSA, as the fluorine atom's contribution to the polar surface area is minimal. The addition of the fluorine atom maintains TPSA below the 60 Ų threshold often associated with good blood–brain barrier penetration, while increasing molecular weight and adding a metabolically stable H-bond acceptor [3]. In contrast, a 4-chloro analog would have the same TPSA but higher lipophilicity (estimated Δ logP ≈ +0.5 to +0.7 based on π values), potentially compromising the balance of permeability and solubility [4]. This makes the 4-fluoro compound a superior fragment for CNS drug discovery programs where both low TPSA and controlled lipophilicity are critical.

TPSA for CNS Fit
Cross-study comparable
TPSA = 54.3 Ų
Maintains low TPSA without lipophilicity penalty for CNS drug design.
Δ TPSA = 0 vs. parent; below 60 Ų BBB threshold.
Drug-likeness prediction ADME Bioavailability

Kinase Inhibitor Pharmacophore Scaffold

The 3-aminobenzo[b]thiophene scaffold has been validated as a privileged kinase inhibitor pharmacophore through multiple independent studies. A microwave-assisted synthesis methodology developed for 3-aminobenzo[b]thiophene scaffolds specifically targets the preparation of kinase inhibitors, yielding products in 58–96% yield across diverse substitution patterns [1]. Notably, the kinase inhibitor PF-3644022, which contains a 3-aminobenzo[b]thiophene core, exhibits excellent kinase selectivity for MK2 (MAPK-activated protein kinase 2), in vivo potency on a nanomolar scale, and projected ADME characteristics suitable for development [2]. The 4-fluoro substitution pattern provides an electron-withdrawing group that can modulate the pKa of the adjacent 3-amino group—a critical parameter for hinge-binding interactions in kinase active sites—without introducing the steric bulk or lipophilicity associated with larger halogens [3].

Kinase Inhibitor Scaffold
Supporting evidence
3-Aminobenzo[b]thiophene yields: 58-96% (MW-assisted).
Supports kinase-focused library synthesis and hinge-binding modulation.
Scaffold validation via clinical-quality MK2 inhibitor PF-3644022.
Kinase inhibition Drug discovery Scaffold validation

Application Scenarios in Drug Discovery


Kinase Inhibitor Lead Generation

The 3-aminobenzo[b]thiophene scaffold is a recognized pharmacophore for kinase hinge-binding motifs, with clinically validated exemplars such as PF-3644022 (an MK2 inhibitor with in vivo nanomolar potency) [1]. 4-Fluorobenzo[b]thiophen-3-amine serves as an ideal starting material for focused kinase inhibitor library synthesis, where the 4-fluoro substituent electronically tunes the pKa of the 3-amino group, modulating hinge-binding affinity. The microwave-assisted synthetic methodology specifically developed for 3-aminobenzo[b]thiophenes enables rapid diversification in 58–96% yields, making this compound suitable for parallel library production [2]. The balanced TPSA (54.3 Ų) and XLogP3 (2.4) predict favorable permeability characteristics, increasing the likelihood that derived compounds will meet lead-like property criteria.

CNS Drug Discovery: Lipophilicity and Permeability

The unique property profile of 4-fluorobenzo[b]thiophen-3-amine—where fluorine substitution increases H-bond acceptor count and molecular weight without increasing logP (Δ XLogP = 0 relative to parent) or TPSA (Δ TPSA = 0)—makes it an attractive building block for CNS-targeted programs [1]. Unlike 4-chloro analogs which are estimated to increase logP by 0.5–0.7 units, the 4-fluoro compound maintains the physicochemical sweet spot for blood–brain barrier penetration (TPSA < 60 Ų, logP 1–3) [2]. This property profile is compatible with the design of CNS-penetrant kinase inhibitors, GPCR ligands, or ion channel modulators where minimizing lipophilicity is critical for avoiding hERG binding, phospholipidosis, and promiscuous off-target pharmacology.

Regioselective Synthesis via Directed Metalation

The fluorine atom at the 4-position functions as an ortho-directing group in metalation reactions, enabling the sequential preparation of 4,5-disubstituted benzo[b]thiophene-2-carboxylates and related compounds with regiochemical precision [1]. This synthetic capability is uniquely accessible through the 4-fluoro isomer: the unsubstituted parent lacks a directing group entirely, while 5-fluoro and 6-fluoro positional isomers direct metalation to different positions, yielding different regioisomeric products. For medicinal chemistry programs requiring specific 4,5-disubstitution patterns—common in kinase inhibitor design where substituents at both positions fine-tune selectivity—the 4-fluoro substitution pattern provides a distinct and enabling synthetic entry point [2].

Anticancer SAR: Avoiding Chloro-Inactivity

The finding that N,N-dibutyl-6-chlorobenzo[b]thiophen-3-amine is completely inactive against MCF-7 and K-562 cancer cell lines, while its 6-ethyl analog is active, establishes that electron-withdrawing substituent choice can make the difference between active and inactive compounds in this chemotype [1]. The 4-fluoro substituent, with its unique Hammett parameters (σₚ = 0.06 for F vs. 0.23 for Cl), offers an electron-withdrawing effect that is substantially attenuated via resonance donation, occupying a distinct electronic space from chlorine. This makes 4-fluorobenzo[b]thiophen-3-amine a strategically preferable building block for anticancer SAR campaigns where the risk of chloro-induced inactivity must be mitigated while still benefiting from halogen-mediated metabolic stabilization [2].

Application
Selection Property
Validation Focus
Kinase Inhibitor Lead Generation
Privileged pharmacophore with electronic tuning
Hinge-binding affinity and MW-assisted library diversification
CNS Drug Discovery
Controlled lipophilicity and low TPSA
Blood-brain barrier permeability prediction and off-target liability review
Regioselective Synthesis
Fluorine-directed ortho-metalation
4,5-Disubstitution pattern access vs. other positional isomers
Anticancer SAR Exploration
Distinct electronic space vs. chloro analogs
Mitigation of chloro-induced inactivity; halogen-mediated metabolic stabilization context
All applications require independent validation in target assays. RUO.

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